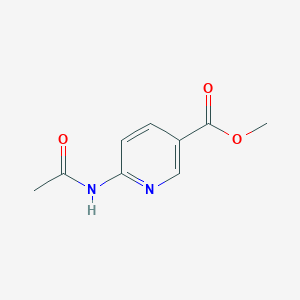

Methyl 6-(acetylamino)nicotinate

Übersicht

Beschreibung

Methyl 6-(acetylamino)nicotinate is a chemical compound with the molecular formula C9H10N2O3 It is a derivative of nicotinic acid and is used in various scientific research applications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(acetylamino)nicotinate typically involves the acetylation of 6-aminonicotinic acid followed by esterification. One common method includes the following steps:

Acetylation: 6-aminonicotinic acid is reacted with acetic anhydride in the presence of a catalyst such as pyridine to form 6-(acetylamino)nicotinic acid.

Esterification: The resulting 6-(acetylamino)nicotinic acid is then esterified with methanol in the presence of a strong acid catalyst like sulfuric acid to yield this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 6-(acetylamino)nicotinate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions where the acetylamino group is replaced by other nucleophiles

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly used in substitution reactions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nicotinic acid derivatives, while reduction can produce various amines.

Wissenschaftliche Forschungsanwendungen

Methyl 6-(acetylamino)nicotinate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It serves as a probe in biochemical assays to study enzyme activities and metabolic pathways.

Medicine: Research into its potential therapeutic effects, including anti-inflammatory and analgesic properties, is ongoing.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals .

Wirkmechanismus

The mechanism of action of Methyl 6-(acetylamino)nicotinate involves its interaction with specific molecular targets and pathways:

Vasodilation: It acts as a peripheral vasodilator, enhancing local blood flow at the site of application.

Prostaglandin Release: It promotes the release of prostaglandin D2, which has a short half-life and acts locally

Vergleich Mit ähnlichen Verbindungen

Methyl 6-(acetylamino)nicotinate can be compared with other similar compounds such as:

Methyl nicotinate:

Nicotinic acid: While nicotinic acid is a simple carboxylic acid, this compound is an ester derivative with enhanced stability and solubility

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical properties and diverse applications make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry.

Biologische Aktivität

Methyl 6-(acetylamino)nicotinate is a chemical compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 194.19 g/mol. As a derivative of nicotinic acid, it features both ester and amide functionalities, which contribute to its unique chemical properties and biological activities. The compound is structurally similar to known bioactive molecules, particularly Vitamin B3 (Niacin), which suggests potential interactions with metabolic pathways related to nicotinic acid.

This compound exhibits significant biological activity, particularly concerning vascular systems. It is believed to promote the release of prostaglandin D2 , a compound that induces vasodilation and enhances local blood flow. This action may be mediated through interactions with various enzymes involved in metabolic pathways related to nicotinic acid and nicotinamide.

The compound's interaction with nicotinate-nucleotide pyrophosphorylase , an enzyme crucial for nicotinate metabolism, suggests that it could enhance cellular signaling and metabolic processes. However, specific mechanisms of action remain largely unexplored due to a lack of comprehensive studies.

Comparative Biological Activity

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Methyl Nicotinate | Methyl ester of nicotinic acid | Primarily acts as a vasodilator |

| Nicotinic Acid | Carboxylic acid form of nicotinic acid | Essential for metabolic processes |

| Methyl 6-Methylnicotinate | Methylated derivative of 6-aminonicotinic acid | Exhibits different pharmacokinetics compared to this compound |

| Methyl 6-Aminonicotinate | Amine instead of acetylamino group | Different reactivity due to amine functionality |

This table highlights the distinct biological activities associated with these compounds, emphasizing how the unique combination of functionalities in this compound may influence its effects on vascular dynamics and enzyme interactions.

Case Studies and Research Findings

Despite the promising structural characteristics and potential biological activities, there is a notable lack of published studies specifically investigating the effects of this compound. Current literature primarily discusses its structural similarities and theoretical implications rather than empirical data.

However, related compounds such as methyl nicotinate have been studied extensively for their roles in inducing erythema (skin redness) through vasodilation. For instance, research has demonstrated that methyl nicotinate can enhance the effectiveness of anti-inflammatory formulations by improving blood flow to affected areas . Such findings suggest that this compound may also possess similar properties worth exploring.

Safety and Handling

Due to the lack of specific safety data regarding this compound, standard laboratory practices should be followed when handling this compound. This includes wearing gloves, protective eyewear, and ensuring adequate ventilation in the workspace.

Eigenschaften

IUPAC Name |

methyl 6-acetamidopyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c1-6(12)11-8-4-3-7(5-10-8)9(13)14-2/h3-5H,1-2H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVGHZQJGBJMCRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC=C(C=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10377351 | |

| Record name | Methyl 6-(acetylamino)nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98953-23-2 | |

| Record name | Methyl 6-(acetylamino)nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.